Sanguirubine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20NO5+ |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,16,17-trimethoxy-12-methyl-6,8-dioxa-12-azoniapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18,20-nonaene |
InChI |
InChI=1S/C22H20NO5/c1-23-10-15-20(18(26-4)9-19-22(15)28-11-27-19)13-6-5-12-7-16(24-2)17(25-3)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1 |
InChI Key |
FUAPOWMHFINSMM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Variability of Sanguirubine
Plant Sources of Sanguirubine and Related Quaternary Benzo[c]phenanthridine (B1199836) Alkaloids
This compound and other QBAs are primarily found in higher plants ebi.ac.uk.
The Papaveraceae family is a significant source of this compound and related QBAs tandfonline.comebi.ac.ukresearchgate.netmdpi.comnih.govnih.govcapes.gov.brslideshare.netmuni.czebi.ac.ukcosmosscholars.comresearchgate.netgoogle.comresearchgate.net.
Sanguinaria canadensis (Bloodroot) : this compound is a minor QBA identified in the rhizomes of Sanguinaria canadensis, alongside major alkaloids like sanguinarine (B192314) and chelerythrine (B190780), and other minor ones such as sanguilutine (B1208826), chelilutine, and chelirubine (B96666) mdpi.comcosmosscholars.comthe-hospitalist.orgscirp.orgnih.gov. Early isolation of this compound from S. canadensis was reported in 1960 mdpi.com. In some studies, this compound accounted for 1.2% of the total alkaloid content in S. canadensis rhizomes mdpi.com. Cultured cells of S. canadensis have also been shown to produce this compound nih.gov.
Chelidonium majus (Greater Celandine) : Chelidonium majus is known to contain this compound among its array of isoquinoline (B145761) alkaloids researchgate.netmuni.cz. While sanguinarine, chelidonine, chelerythrine, coptisine, berberine (B55584), allocryptopine, and protopine (B1679745) are often highlighted as main constituents, this compound is also present encyclopedia.pubmdpi.comresearchgate.net.
Macleaya microcarpa and Macleaya cordata : Both Macleaya microcarpa and Macleaya cordata are important sources of quaternary benzo[c]phenanthridine alkaloids researchgate.netmdpi.comnih.govmuni.czebi.ac.ukresearchgate.netresearchgate.net. Measurable concentrations of this compound have been detected in the underground parts of M. microcarpa researchgate.netmdpi.comnih.govresearchgate.net. While M. cordata is a well-known source of sanguinarine and chelerythrine, this compound has also been detected in M. microcarpa roots, but not consistently in M. cordata in all studies mdpi.communi.cz.
Dicranostigma lactucoides : this compound has been isolated from the roots of Dicranostigma lactucoides (Papaveraceae) mdpi.comnih.govcapes.gov.brmuni.cz. This species is noted for containing this compound and sanguilutine muni.cz.
Stylophorum lasiocarpum : this compound is also found in Stylophorum lasiocarpum, alongside other QBAs like sanguinarine, chelerythrine, chelirubine, chelilutine, sanguilutine, and macarpine (B1218228) nih.govcapes.gov.brmuni.czresearchgate.net.
Papaver somniferum (Opium Poppy) : Papaver somniferum is a source of various alkaloids, including sanguinarine, which is a related benzophenanthridine alkaloid. While this compound is not as commonly highlighted as morphine or codeine in P. somniferum, the family Papaveraceae generally contains these types of alkaloids slideshare.netresearchgate.netbyu.edu.
Quaternary benzo[c]phenanthridine alkaloids, including this compound, are also present in plants from the Fumariaceae, Rutaceae, and Ranunculaceae families rsc.orgtandfonline.comnih.govub.eduebi.ac.ukgoogle.comresearchgate.netresearchgate.netmuni.czresearchgate.netresearchgate.net. The Caprifoliaceae and Meliaceae families are also listed as sources of benzophenanthridine alkaloids google.comresearchgate.netprohealthsys.comslideshare.net.
Papaveraceae Family: Sanguinaria canadensis, Chelidonium majus, Macleaya microcarpa, Macleaya cordata, Dicranostigma lactucoides, Stylophorum lasiocarpum, Papaver somniferum
Distribution within Plant Organs and Tissues
The distribution of this compound and other alkaloids varies within different plant organs and tissues. In Macleaya microcarpa, measurable concentrations of this compound (SR) were detected in the underground parts (roots), while it was not explicitly mentioned as a principal alkaloid in the aerial parts researchgate.netmdpi.comnih.gov. For Sanguinaria canadensis, the rhizomes contain the highest concentration of active alkaloids, including this compound, with roots also containing these chemicals to a lesser degree. Leaves, flowers, and fruits typically harvest approximately 1% of the alkaloids found in the roots the-hospitalist.org. In Dicranostigma lactucoides, this compound was detected in the roots mdpi.communi.cz.
Environmental and Ontogenetic Factors Influencing this compound Content in Plants
The content of alkaloids, including this compound, in plants can be significantly influenced by environmental and ontogenetic factors the-hospitalist.orgoalib.com.
Seasonal and age-dependent variations play a crucial role in the alkaloid content of plants. In Macleaya microcarpa, the content of this compound, along with chelirubine, chelilutine, and macarpine, in the roots of 12- and 13-year-old plants was significantly higher (approximately 5-fold for this compound) than in 1- or 2-year-old plants researchgate.netmdpi.comnih.gov. The proportion of individual alkaloids in aerial and underground parts also changed significantly during the vegetative period researchgate.netmdpi.comnih.gov. For M. microcarpa, the content of alkaloids in the roots generally culminated during June and July for most alkaloids researchgate.net. Minor alkaloids like this compound were found to accumulate in older roots researchgate.netd-nb.info. For Sanguinaria canadensis, studies assessing seasonal rhizome alkaloid variation in wild populations indicate that alkaloid concentrations are likely maximal around anthesis mdpi.com. The alkaloid composition of S. canadensis has been found to be dependent on both environmental and genetic factors oalib.com.
Biosynthesis and Biotransformation Pathways of Sanguirubine
Overview of the Benzylisoquinoline Alkaloid Biosynthetic Pathway
Benzylisoquinoline alkaloids (BIAs) are a large and diverse group of plant metabolites, with approximately 2,500 defined structures, many of which possess significant pharmacological properties. nih.govkspbtjpb.orgoup.com The pathway begins with the condensation of two L-tyrosine derivatives. oup.comnih.gov
The initial steps in BIA biosynthesis involve the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. frontiersin.orgoup.comnih.gov Subsequent methylation and hydroxylation steps, involving enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and cytochrome P450 oxidoreductase (NMCH), lead to the production of (S)-reticuline. frontiersin.orgnih.gov
(S)-Reticuline (PubChem CID: 439653) is a pivotal and central intermediate in the biosynthesis of numerous BIAs, serving as a branch-point compound for the formation of various alkaloid types, including protoberberines, morphinans, and benzo[c]phenanthridines. frontiersin.orgnih.govkspbtjpb.orgoup.comnih.govontosight.ai Its structure consists of a benzylisoquinoline backbone. ontosight.ai
The conversion of (S)-reticuline into benzo[c]phenanthridine (B1199836) alkaloids like sanguirubine involves several key enzymatic steps. A crucial step is catalyzed by the berberine (B55584) bridge enzyme (BBE) (EC 1.21.3.3) . BBE catalyzes the N-methyl cyclization on (S)-reticuline, forming the "C" ring and leading to the production of (S)-scoulerine, which is the fundamental framework for tetrahydroprotoberberine alkaloids. frontiersin.orgnih.govresearchgate.netpnas.orgrepositorioinstitucional.mx This enzyme establishes a methylene (B1212753) bridge at C8. repositorioinstitucional.mx BBE is rapidly induced in response to pathogen and chemical elicitors, suggesting its role in plant defense. pnas.orgrepositorioinstitucional.mx
Following the formation of (S)-scoulerine, cytochrome P450 monooxygenases (CYPs) play a vital role in the subsequent modifications, particularly in the formation of methylenedioxy bridges. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netoup.com For example, in Argemone mexicana, CYP719A13 and CYP719A14 are cytochrome P450 enzymes involved in forming methylenedioxy bridges, converting (S)-scoulerine to (S)-cheilanthifoline and (S)-cheilanthifoline to (S)-stylopine, respectively. researchgate.net These enzymes are also involved in the synthesis of sanguinarine (B192314) and berberine. repositorioinstitucional.mxresearchgate.net The formation of up to two methylenedioxy bridges, O-methylation, and N-methylation steps are characteristic of the pathway leading to quaternary alkaloids suitable for the formation of the protopine (B1679745) backbone, which subsequently yields benzo[c]phenanthridine alkaloids like dihydrosanguinarine (B1196270), further oxidized to sanguinarine. semanticscholar.org
Key enzymes involved in the biosynthesis of benzo[c]phenanthridine alkaloids are summarized in the table below:
| Enzyme Name | EC Number | Substrate | Product | Role in Pathway |
| Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | (S)-Norcoclaurine | Condensation to form the initial benzylisoquinoline backbone. frontiersin.org | |
| Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Norcoclaurine | O-methylation. frontiersin.org | ||
| Coclaurine N-methyltransferase (CNMT) | N-methylation. frontiersin.org | |||
| Cytochrome P450 Oxidoreductase (NMCH) | (S)-Reticuline | Hydroxylation leading to (S)-reticuline. frontiersin.org | ||
| Berberine Bridge Enzyme (BBE) | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | Catalyzes N-methyl cyclization and C-C bond formation. frontiersin.orgnih.govresearchgate.netpnas.orgrepositorioinstitucional.mx |
| Cytochrome P450 Monooxygenases (e.g., CYP719A13, CYP719A14) | (S)-Scoulerine, (S)-Cheilanthifoline | (S)-Cheilanthifoline, (S)-Stylopine | Formation of methylenedioxy bridges. frontiersin.orgrepositorioinstitucional.mxfrontiersin.orgmdpi.comresearchgate.netoup.com |
Precursor Compounds and Shared Intermediates (e.g., (S)-Reticuline)
Subcellular Localization of Biosynthetic Enzymes and Pathways
The biosynthesis of benzylisoquinoline alkaloids, including those leading to this compound, involves enzymes localized in different subcellular compartments within plant cells. kspbtjpb.org For instance, in cultured opium poppy cells, (S)-N-methylcoclaurine-3′-hydroxylase (CYP80B1) and berberine bridge enzyme (BBE) have been found to be associated with the endoplasmic reticulum (ER). nih.govnih.gov This association suggests that the ER plays a significant role in the biosynthesis and transport of these alkaloids to the vacuole. nih.govnih.gov BBE, although initially targeting the endoplasmic reticulum through signal peptide cleavage, is subsequently transported to vacuoles as intracavicular proteins within the intimal system. frontiersin.org However, BBE can be inactivated in the acidic conditions of vacuoles. frontiersin.org
Research indicates that the transcription, translation, and enzyme activity for BIA biosynthesis in opium poppy involve three distinct cell types within the phloem system: companion cells, sieve elements, and laticifers. nih.gov Enzymes synthesized in companion cells are transported to sieve elements, and intermediate compounds are then transferred to laticifer cells where the final stages of alkaloid biosynthesis occur, and alkaloids are stored. nih.gov
Regulation of this compound Biosynthesis in Plant Systems
The regulation of BIA biosynthesis in plants is complex, involving developmental and inducible mechanisms. kspbtjpb.org Product accumulation is controlled by the regulation of biosynthetic genes, the subcellular compartmentation of enzymes, and the intracellular localization and trafficking of pathway intermediates. kspbtjpb.org For example, the berberine bridge enzyme (BBE) is rapidly induced to high levels in response to elicitor treatment in cultured opium poppy cells, highlighting its integral role in the plant's defense response to pathogens. nih.govpnas.orgnih.gov This suggests that this compound, an antimicrobial alkaloid, may function as an inducible defense compound. nih.gov
Studies have also shown that the content of various alkaloids, including this compound, can vary significantly with the age of the plant and seasonal conditions, indicating dynamic regulation of their biosynthesis. mdpi.com
In Vitro Biotransformation and Metabolism of this compound
Research into the in vitro biotransformation and metabolism of benzo[c]phenanthridine alkaloids, including this compound, typically involves studies using liver microsomes from experimental animals. researchgate.net These studies aim to understand how these compounds are modified within biological systems.
Phase I metabolic reactions are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, amino, sulfhydryl, carboxyl) to increase the water solubility of lipophilic compounds. labce.com For benzo[c]phenanthridine alkaloids, these reactions can include:
Reduction: Reactions that involve the addition of hydrogen or removal of oxygen. labce.com
O-Demethylation: The removal of a methyl group from an oxygen atom. Enzymes such as 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases and cytochrome P450s can catalyze O-demethylation. researchgate.netnih.gov
O-Demethylenation: The removal of a methylenedioxy group. researchgate.net
Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule, often catalyzed by cytochrome P450 enzymes. researchgate.netlabce.com This can occur on aromatic rings or aliphatic carbons. neu.edu.tr
These biotransformation pathways involve a series of reactions and enzymes, leading to the formation of various metabolite products. researchgate.net
Identification of Biotransformation Products (e.g., Dihydroderivatives)
A significant biotransformation pathway for this compound, and other quaternary benzophenanthridine alkaloids, involves reduction to their corresponding dihydro forms nih.gov. This reduction is mediated by coenzymes such as NADH or NADPH nih.gov. Studies employing rat microsomal fractions have identified the formation of dihydroderivatives as a major type of metabolic reaction for this compound.
While specific individual dihydroderivatives of this compound are not extensively detailed with unique PubChem CIDs in the available literature, the general class of "dihydroderivatives" is consistently reported as a primary biotransformation product for this group of alkaloids nih.gov. For instance, sanguinarine, a closely related benzophenanthridine alkaloid, is known to be reduced to dihydrosanguinarine through selective hydrogenation at the 13,14-position. Dihydrosanguinarine is recognized as the main Phase I metabolite of sanguinarine. The formation of such dihydro metabolites is considered a primary route of biotransformation, and potentially detoxification, for benzophenanthridines in biological systems, including human hepatocytes.
Beyond reduction, other phase I metabolic reactions, observed for structurally similar alkaloids like sanguinarine in rat liver microsomes, include oxidation, demethylation, and hydroxylation. For sanguinarine, specific metabolites such as M2 (resulting from ring-cleavage and demethylation), M4 (oxidized), and M6 (diol-sanguinarine) have been identified, with M6 potentially deriving from an epoxy-sanguinarine intermediate (M5). These findings suggest a broader spectrum of potential phase I transformations for this compound, although direct evidence for these specific products of this compound itself is less detailed than for its reduction to dihydroderivatives.
Table 1: Identified Biotransformation Product Types of this compound and Related Alkaloids
| Compound Class | Biotransformation Product Type | Specific Product Examples (for related alkaloids) | Key Reaction Type | Cofactors/Enzymes Implied | Source |
| This compound | Dihydroderivatives | Not specifically named, but confirmed | Reduction | NADH, NADPH | nih.gov |
| Sanguinarine (related) | Dihydrosanguinarine | Dihydrosanguinarine (main metabolite) | Reduction | NADH, NADPH | nih.gov |
| Sanguinarine (related) | Oxidized metabolites | M2 (ring-cleavage, demethylation), M4, M5, M6 | Oxidation, Demethylation, Hydroxylation | CYP1A1, CYP1A2 (human CYPs) |
Mechanistic Studies of Biotransformation Processes in Microsomal Fractions
Mechanistic studies concerning the biotransformation of benzophenanthridine alkaloids, including this compound, have extensively utilized microsomal fractions, particularly from rat liver. Microsomes, which are prepared from fresh tissues, are rich in phase I enzymes, predominantly located within the endoplasmic reticulum. These enzymes facilitate reactions such as oxidation, reduction, and hydrolysis, aiming to increase the polarity of lipophilic compounds for easier excretion.
The reduction of quaternary benzophenanthridine alkaloids to their dihydro forms is a prominent phase I reaction. This process is driven by the cofactors NADH or NADPH, indicating the involvement of a reductase enzyme system nih.gov. For sanguinarine, the formation of 5,6-dihydrosanguinarine is described as a prominent derivative formed even in cells not expressing cytochrome P450 (CYP) enzymes, suggesting a non-CYP mediated reduction pathway.
In terms of oxidative biotransformation, studies on sanguinarine have shown that human cytochrome P450 isoforms CYP1A1 and CYP1A2 exhibit activity in its metabolism nih.gov. Rat liver microsomes (RLM) have been instrumental in identifying multiple oxidative metabolites of sanguinarine, with their structures proposed based on mass spectrometry data. These findings highlight the role of both CYP-dependent and CYP-independent pathways in the phase I metabolism of these alkaloids within microsomal systems.
Table 2: Enzymes and Cofactors Involved in Biotransformation in Microsomal Fractions
| Enzyme/Cofactor System | Role in Biotransformation | Specificity (for related alkaloids) | Source |
| NADH/NADPH | Reduction of alkaloids to dihydroderivatives | Essential for dihydroderivatives formation | nih.gov |
| Cytochrome P450 (CYP) | Oxidative biotransformation | CYP1A1, CYP1A2 active for sanguinarine | nih.gov |
| Rat Liver Microsomes (RLM) | General Phase I metabolism (reduction, oxidation, demethylation, hydroxylation) | Used for identifying metabolites of this compound and related alkaloids |
Chemical Synthesis and Structural Modification Strategies for Sanguirubine and Analogs
Total Synthesis Approaches for Benzo[c]phenanthridine (B1199836) Alkaloids
The total synthesis of benzo[c]phenanthridine alkaloids typically involves the precise construction of their characteristic tetracyclic core. Over the past two decades, numerous synthetic methodologies have emerged, often emphasizing the sequential or one-step formation of rings B and C on pre-existing rings A and D chemrxiv.org.
Table 1: Representative Benzo[c]phenanthridine Alkaloids Synthesized via Collective Total Synthesis
| Alkaloid Name | Overall Yield (%) acs.org |
| Dihydrochelilutine | 28 |
| Dihydrobocconine | 28 |
| Dihydrosanguilutine | 26 |
| Dihydrosanguirubine | 33 |
| 10-Isopropoxydihydrosanguinarine | 25 |
| Chelilutine | 32 |
| Bocconine | 34 |
| Sanguilutine (B1208826) | 32 |
| This compound | 30 |
| 10-Isopropoxysanguinarine | 30 |
The development of pot-economy and environmentally benign synthetic routes is a key objective in alkaloid synthesis chemrxiv.orgresearchgate.net. The aforementioned three-pot protocol exemplifies a pot-economic approach by minimizing the number of isolation and purification steps chemrxiv.orgresearchgate.netacs.orgthieme-connect.de. This strategy is considered more environmentally friendly compared to traditional methods, such as the Bischler-Napieralski reaction, which can involve toxic reagents like phosphorus oxychloride and phosphorus pentachloride chemrxiv.orgacs.org. Furthermore, the oxidative state of the alkaloids can be controlled within a one-pot procedure by adjusting the reaction atmosphere; oxidative products are obtained under an oxygen atmosphere, while reductive products are formed under a nitrogen atmosphere chemrxiv.orgacs.org. This eliminates the need for separate reduction steps, enhancing the pot-economy and environmental benignity of the synthesis chemrxiv.org.
Table 2: Yields for Oxidative and Reductive Benzo[c]phenanthridine Alkaloids in One-Pot Synthesis
| Product Type | Atmosphere | Yield Range (%) chemrxiv.orgacs.org |
| Oxidative | Oxygen | 55–68 |
| Reductive | Nitrogen | 58–82 |
Palladium-catalyzed reactions are powerful tools in organic synthesis, offering versatility in forming C-C and C-heteroatom bonds researchgate.netclockss.orgnih.gov. In the synthesis of benzo[c]phenanthridine alkaloids, palladium catalysis plays a vital role. Examples include palladium-assisted internal biaryl coupling reactions of haloamides for synthesizing alkaloids like chelerythrine (B190780) researchgate.netthieme-connect.com. Another strategy involves the palladium-catalyzed ring-opening coupling of azabicyclic alkenes with o-iodobenzoates, followed by tandem cyclization, which has been successfully applied to the total synthesis of sanguinarine (B192314), chelerythrine, nitidine, and avicine rsc.orgresearchgate.netresearchgate.net. Palladium/norbornene joint catalysis has also been employed for the selective coupling of aryl triflates with bromobenzylamines, providing natural benzo[c]phenanthridines in a one-pot process clockss.org. These methods underscore the efficiency and broad applicability of palladium in constructing the complex architectures of these alkaloids.
Pot-Economy and Environmentally Benign Synthetic Routes
Semi-Synthetic Derivatization of this compound and Related Alkaloids
Semi-synthetic derivatization involves modifying naturally occurring alkaloids to create novel compounds, often with altered or enhanced biological activities researchgate.netuga.edunih.gov. This approach leverages the availability of natural products as starting materials for chemical transformations.
The iminium bond (C=N+), present in quaternary benzo[c]phenanthridine alkaloids such as this compound and sanguinarine, is a crucial site for chemical modification researchgate.netresearchgate.netresearchgate.net. This bond is susceptible to various reactions, including reduction, oxidation, and nucleophilic addition researchgate.net. For instance, sanguinarine can be reduced to dihydrosanguinarine (B1196270), and these compounds are interconvertible through simple oxidation and reduction processes researchgate.net. Nucleophilic addition to the iminium bond represents another significant strategy for derivatization researchgate.net. These modifications can profoundly impact the chemical properties and biological interactions of the alkaloids.
The introduction of diverse substituents allows for the fine-tuning of the properties of this compound and related alkaloids. For example, cyano groups can be incorporated, leading to compounds such as 6-cyano dihydrosanguinarine (CNS) and 6-cyano dihydrochelerythrine (B1200217) (CNC), which are artificial derivatives of sanguinarine and chelerythrine, respectively researchgate.net. These pseudocyanides have demonstrated promising activity against cancer cell lines researchgate.net. The presence of electron-withdrawing substituents, such as halogen atoms, nitro groups, or trifluoromethyl groups, can significantly enhance the activity of these derivatives, while electron-donating groups like methyl or methoxyl may lead to a reduction in activity researchgate.net. Alkoxy groups are common substituents in natural benzo[c]phenanthridine alkaloids and are intrinsically linked to their biosynthetic pathways chemrxiv.org. The strategic introduction or modification of these and other hydrophilic groups can influence solubility, bioavailability, and interaction with biological targets.
Table 3: Examples of Substituent Effects on Benzo[c]phenanthridine Alkaloid Derivatives researchgate.net
| Substituent Type | Effect on Activity (General Trend) | Examples of Groups |
| Electron-withdrawing | Significant improvement | Halogen, Nitro, Trifluoromethyl |
| Electron-donating | Reduction | Methyl, Methoxyl |
Advanced Analytical Characterization and Quantification of Sanguirubine
Spectroscopic Techniques for Structural Elucidation and Quantification
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a widely utilized analytical technique that measures the absorption of discrete wavelengths of ultraviolet or visible light by a sample. This absorption is influenced by the sample's composition, providing insights into its identity and concentration. technologynetworks.com To achieve maximum sensitivity in analysis, the wavelength corresponding to the target substance's maximum absorbance is typically selected. technologynetworks.com
While specific UV-Vis spectral data for sanguirubine itself are not extensively detailed in the provided literature, its close structural analog, sanguinarine (B192314), has been characterized using this technique. Sanguinarine exhibits distinct UV-Vis spectra depending on its form. For instance, the iminium form (SG+) of sanguinarine shows excitation/emission maxima at 475/590 nm, while its alkanolamine form (SGOH) has maxima at 327/418 nm. researchgate.net The identification of sanguinarine peaks in High-Performance Liquid Chromatography (HPLC) analyses has also been confirmed by their characteristic UV/Vis spectra. scirp.org Given this compound's classification as a benzophenanthridine alkaloid, similar spectroscopic principles and characteristic absorption patterns in the UV-Vis region would be expected, allowing for its detection and preliminary characterization.
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a powerful tool for characterizing the functional groups and molecular structure of organic compounds. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule. mdpi.com
For benzophenanthridine alkaloids, including this compound, IR spectroscopy is instrumental in confirming structural features. Computational studies employing molecular mechanics and ab initio methods have been used to predict and analyze the infrared emission/absorption spectrum of sanguinarine, demonstrating the utility of IR in elucidating the molecular properties of these alkaloids. sciencepublishinggroup.comresearchgate.net This technique can reveal the presence of key functional groups, such as aromatic rings, nitrogen-containing moieties, and oxygen-containing groups characteristic of this compound's structure, thereby aiding in its identification and purity assessment.
Quantitative Analysis and Standardization Protocols for this compound in Plant Extracts
Quantitative analysis and standardization protocols are essential for accurately determining the concentration of this compound in plant extracts. This compound is one of several benzophenanthridine alkaloids found in various plant species. scirp.orgscirp.org
High-Performance Thin-Layer Chromatography (HPTLC) HPTLC has been employed for the simultaneous quantitative determination of related benzophenanthridine alkaloids, such as nitidine, chelerythrine (B190780), and sanguinarine, which are often co-occurring with this compound in plant extracts. scirp.org A typical HPTLC method involves using Silica gel 60 F254 as the stationary phase and a mobile phase composed of ethyl acetate:methanol:water:diethylamine in a ratio of 30:5:2:0.5 (v/v). Detection is commonly performed at 280 nm. scirp.org For these related alkaloids, the linearity concentration range has been established between 5 and 160 μ g/band . The limits of detection (LOD) and quantification (LOQ) for nitidine, chelerythrine, and sanguinarine have been reported, demonstrating the method's sensitivity for these compounds. scirp.org
Table 1: HPTLC Quantitative Parameters for Related Benzophenanthridine Alkaloids
| Alkaloid | Linearity Range (µ g/band ) | LOD (µ g/spot ) | LOQ (µ g/spot ) |
| Nitidine | 5 - 160 | 0.026 | 0.088 |
| Chelerythrine | 5 - 160 | 0.010 | 0.033 |
| Sanguinarine | 5 - 160 | 0.0104 | 0.035 |
High-Performance Liquid Chromatography (HPLC) HPLC is another widely used and highly effective technique for the quantitative analysis of alkaloids in plant extracts. For sanguinarine, an HPLC method involves detection at 280 nm, with quantification based on calibration curves generated from sanguinarine chloride standards within a range of 0.01 to 0.05 mg/ml. scirp.org A rapid and precise analytical HPLC method for screening major benzophenanthridine alkaloids, including sanguinarine, chelirubine (B96666), macarpine (B1218228), chelerythrine, and chelilutine, utilizes a C18 reversed-phase column with gradient elution using acetonitrile (B52724) and 50 mM phosphoric acid. Detection is performed by both fluorescence (excitation at 330 nm, emission at 570 nm) and photodiode array, ensuring good selectivity and precision. ebi.ac.uk
Sample preparation protocols for the quantification of these alkaloids, including this compound, often involve methanolic extraction for intracellular concentrations and solid-phase extraction for quantification in culture media. ebi.ac.uk However, challenges in the quantitative analysis of this compound have been noted, such as its coelution with berberine (B55584) in HPLC, which can complicate accurate quantification.
Research findings indicate that the concentration of this compound in plant roots can vary significantly with age. For instance, in 12- and 13-year-old Eschscholtzia californica plant roots, the content of this compound was found to be approximately 5-fold higher compared to 1- or 2-year-old plants. ebi.ac.ukmdpi.com
Techniques for Analyzing Biotransformation Products
Analyzing the biotransformation products of this compound is crucial for understanding its metabolic fate in biological systems. Biotransformation processes convert parent compounds into various transformation products (TPs), which may possess different biological activities or environmental impacts. uzh.ch
Hyphenated Mass Spectrometry Techniques Modern analytical techniques, particularly hyphenated systems, are highly effective for identifying and characterizing biotransformation products. Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), including Q-TOF and Orbitrap technologies, are widely employed for this purpose. These techniques allow for the identification of metabolites even without prior separation of individual compounds, by providing precise mass measurements and fragmentation patterns. uzh.chufrgs.br LC-MS methods are generally implemented for comprehensive analysis of biotransformation. mdpi.com
Spectroscopic and Computational Approaches Fluorescence spectroscopy can be utilized to monitor the conversion of related alkaloids, such as sanguinarine, into their biotransformation products like dihydrosanguinarine (B1196270) (DHSG) in biological matrices, suggesting its potential applicability to this compound if its metabolites exhibit fluorescent properties. researchgate.net Furthermore, in silico approaches, such as the use of prediction algorithms like BioTransformer, can be applied to hypothesize and predict possible metabolites of a compound, guiding experimental analysis. mdpi.com This combination of advanced analytical instrumentation and computational prediction tools provides a robust framework for elucidating the complex biotransformation pathways of this compound.
Mechanistic Biological Investigations of Sanguirubine Preclinical Studies
Molecular Mechanisms of Action and Target Interactions
Generation of Reactive Oxygen Species (ROS)
While sanguinarine (B192314), a related quaternary benzophenanthridine alkaloid, is known to induce the production of reactive oxygen species (ROS) and mediate its anticancer effects through this mechanism nih.govuni.lu, sanguirubine has been mentioned in contexts where "Sng evoked reactive oxygen species (ROS)" in studies involving this compound, sanguinarine, and chelirubine (B96666) nih.gov. However, detailed specific findings solely attributing ROS generation to this compound are not extensively documented in the provided literature. Reactive oxygen species are highly reactive chemicals derived from oxygen, playing roles as signaling molecules at low concentrations but causing cellular damage and oxidative stress at high levels researchgate.netmdpi.comrna-society.org.
Interaction with Nucleic Acids (e.g., DNA Intercalation, G-Quadruplex Stabilization)
This compound's interaction with nucleic acids is a significant aspect of its biological activity.
DNA Intercalation: As a quaternary benzophenanthridine alkaloid, this compound is expected to bind to double-stranded DNA through intercalation. This mode of binding has been confirmed for sanguinarine, a structurally similar QBA, by observations of increased DNA contour length upon interaction. The iminium form of QBAs is recognized as the active moiety responsible for DNA binding. Studies involving this compound and other QBAs have shown increased fluorescence in the presence of calf thymus DNA (ctDNA), indicating a direct interaction with the DNA molecule wikimedia.orgwikipedia.org.
G-Quadruplex Stabilization: this compound, along with other natural benzo[c]phenanthridine (B1199836) alkaloids including macarpine (B1218228), sanguilutine (B1208826), chelerythrine (B190780), sanguinarine, and chelirubine, has been investigated for its interaction with G-quadruplex DNA structures. These studies encompassed both parallel and antiparallel G-quadruplex topologies, utilizing sequences such as HT22 (representing human telomeres) and the c-kit21 and Pu22 oncogene promoter sequences wikidata.orgnih.govmetabolomicsworkbench.org.
The collective findings indicate that these alkaloids effectively stabilize G-quadruplex structures, leading to a notable increase in their melting temperatures (Tm values). The observed increments in Tm ranged from 15 to 25 °C, demonstrating a high selectivity for G-quadruplexes over duplex DNA and unfolded DNA forms. The primary mechanism of binding was identified as stacking on the terminal G-tetrads, with a consistent stoichiometry of 1:2 (DNA:ligand). Additionally, non-specific electrostatic interactions were also observed to contribute to the binding wikidata.orgnih.govmetabolomicsworkbench.org.
Table 1: G-Quadruplex Stabilization by Quaternary Benzophenanthridine Alkaloids (including this compound)
| Alkaloid Class | Target DNA Structure | Effect on Melting Temperature (ΔTm) | Binding Mode | Stoichiometry (DNA:Ligand) | Selectivity |
| QBAs (e.g., this compound) | Parallel and Antiparallel G-quadruplexes (HT22, c-kit21, Pu22) | 15 to 25 °C increase | Stacking on terminal G-tetrads | 1:2 | High selectivity over duplexes and unfolded DNA |
Inhibition of Apoptosis Inhibitor Proteins (e.g., cIAP1, cIAP2, Smac Mimetic Activity)
This compound has demonstrated the capacity to overcome cellular resistance to programmed cell death (apoptosis). In preclinical studies, this compound, as a quaternary benzophenanthridine alkaloid, completely restored sensitivity in Jurkat leukemia cell lines deficient in key apoptotic components (CASP3/7/6-/- and FADD-/-). Its mechanism involves the induction of bimodal cell death, where apoptosis precedes necroptosis. A crucial aspect of its action is the downregulation of cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2), thereby mimicking the activity of endogenous Smac (second mitochondrial activator of caspases) mimetics wikimedia.org.
Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Protein Kinase C, Lipoxygenases)
Acetylcholinesterase (AChE): this compound has been identified as an active inhibitor of acetylcholinesterase. In an in vitro/brain model, it demonstrated an inhibitory concentration 50% (ID50) of 0.06 mmols wikimedia.orgwikipedia.orgnih.gov.
Protein Kinase C (PKC): While chelerythrine, another QBA, is recognized as a potent and selective inhibitor of protein kinase C (PKC) nih.govwikidata.org, direct evidence or specific data detailing this compound's own inhibitory activity against PKC was not found in the provided search results.
Lipoxygenases: Sanguinarine and chelerythrine, which are also quaternary benzophenanthridine alkaloids, have been reported to inhibit 5- and 12-lipoxygenase metabolomicsworkbench.orgnih.gov. However, specific data or direct evidence for this compound's inhibition of lipoxygenases was not explicitly detailed in the search results.
Structure-Activity Relationship (SAR) Studies Correlating Chemical Modifications with Biological Responses
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity metabolomicsworkbench.orguni.lunih.govuni.lu. For quaternary benzophenanthridine alkaloids, including this compound, specific structural features have been correlated with distinct biological responses.
Influence of Specific Functional Groups on Bioactivity
The presence and nature of specific functional groups within the benzophenanthridine alkaloid scaffold significantly influence their biological activities. Notably, the hydroxymethyl group located at the C-6 position has been identified as critically important for cellular activity. Modifications at this C-6 position, such as the introduction of malonate, dialkylphosphite, or nitroalkanes, can lead to a significant enhancement in cytotoxicity. Furthermore, derivatives of sanguinarine with electron-donating groups at the C-6 position have been observed to exhibit higher cellular activity.
Role of Methylenedioxy Rings on Biological Effects
The methylenedioxy rings, characteristic structural features of these alkaloids, play a crucial role in their biological effects. Specifically, the presence of a methylenedioxy ring attached at the C7-C8 position is a key determinant for the anti-inflammatory potential of these compounds, contributing to the reduction of tumor necrosis factor alpha (TNF-α) secretion. In contrast, the cytotoxic effects observed in these alkaloids are primarily driven by the presence of a methylenedioxy ring located at the C2-C3 position nih.govmetabolomicsworkbench.org.
Biotechnological Production and Optimization of Sanguirubine
Plant Cell Culture Systems for Alkaloid ProductionPlant cell culture systems serve as a viable alternative for the production of useful plant metabolites, including alkaloidsresearchgate.netuni.lu. These systems provide a controlled environment for the biosynthesis and accumulation of high-value compounds that are often challenging to obtain through chemical synthesis or are present in meager quantities in intact plantsresearchgate.netuni.lu. Advantages of plant cell culture include the potential for scale-up and the application of metabolic engineering to optimize production pathwaysuni.lu.
Species such as Sanguinaria canadensis (Bloodroot) and Eschscholzia californica (California poppy) have been extensively studied for their ability to produce benzophenanthridine alkaloids, including sanguirubine, in cell cultures nih.govmpg.deguidetopharmacology.orguni.lu. Research on S. canadensis cell cultures has shown that they produce a range of benzophenanthridine alkaloids. In these cultured cells, sanguinarine (B192314) (PubChem CID: 5154) constituted approximately 80% of the total alkaloid content, reaching 1.3% on a dry weight basis (g g-1). In contrast, sanguinarine and this compound together accounted for about 70% of the alkaloids found in the rhizomes of the intact plant, with a higher concentration of 9.0% g g-1 nih.gov. Other known alkaloids detected in cultured S. canadensis cells include chelirubine (B96666) (PubChem CID: 161243) and chelerythrine (B190780) (PubChem CID: 2703) nih.gov. Optimal alkaloid production in S. canadensis cultures was observed when using a modified B5 medium containing half the original nitrate (B79036) concentration, following the depletion of extracellular nitrate and sugar nih.gov.
Elicitation Strategies to Enhance BiosynthesisElicitation is a highly effective biotechnological tool employed to induce or significantly enhance the biosynthesis and accumulation of secondary metabolites within in vitro plant tissue cultureswikipedia.orgwikimedia.org. Elicitors are molecules, either biotic (derived from living organisms like fungi, bacteria, or yeast) or abiotic (non-biological compounds or physical factors), that trigger plant defense responses, leading to an increased synthesis of specific secondary metaboliteswikipedia.orgwikimedia.org.
Several studies have demonstrated the efficacy of elicitation in boosting alkaloid production. For instance, the application of fungal mycelium from Botrytis sp. to Papaver somniferum cells resulted in a 26-fold increase in sanguinarine production researchgate.net. Similarly, Sanguinaria canadensis cell cultures showed enhanced sanguinarine production when treated with fungal cell wall components, hormones, and micronutrient elicitors uni.lu. In Argemone mexicana cell suspension cultures, both yeast and fungal elicitation were found to increase sanguinarine levels nih.gov. Furthermore, in Eschscholzia californica suspension cultures, elicitors prepared from yeast extract or Penicillium cyclopium spores stimulated the production of benzophenanthridine alkaloids such as sanguinarine, chelerythrine, and macarpine (B1218228) (PubChem CID: 440929) mpg.de.
The effectiveness of elicitation strategies is influenced by various parameters, including the type and concentration of the elicitor, the duration of exposure, the treatment schedule, the specific cell line, and the composition of the culture medium wikipedia.org. Combining different elicitors, integrating precursor feeding, or implementing in situ product recovery techniques can further improve the accumulation of target secondary metabolites due to synergistic effects wikipedia.org.
Cell Entrapment Techniques for Improved YieldsCell entrapment, also known as cell immobilization, is a technique that involves the physical containment of whole cells within a defined space, preserving their catalytic activitiesuni.lu. This approach offers several advantages over free-cell systems, including enhanced cell stability, reduced recovery costs, increased fermentation productivity, and the feasibility of continuous bioprocessesuni.lu. Immobilized cell systems can also exhibit increased growth rates, improved resistance to inhibitors, and higher biocatalytic efficiencyuni.lu.
A notable application of cell entrapment for this compound-related alkaloid production was demonstrated in Sanguinaria canadensis cell cultures. These cultures were successfully scaled up in a 2-liter immobilization bioreactor for sanguinarine production, achieving a yield of 1.0% based on biomass dry weight by day 15 nih.gov. During this process, key parameters such as sugar and nitrate consumption rates, as well as oxygen transfer rate (OTR) and carbon dioxide transfer rate (CTR), were meticulously monitored nih.gov. Common materials used for cell entrapment include alginate-based beads, suching as calcium alginate and calcium alginate-chitosan hybrid beads uni.lu. For instance, immobilized Taxus baccata cells within Ca2+-alginate beads showed significant increases in paclitaxel (B517696) and baccatin (B15129273) III yields, by factors of up to 3 and 2 respectively, compared to free cells in shake-flask cultures . The ability to reuse immobilized cells is another significant benefit of this technique uni.luuni.lu.
The following table summarizes the production data for sanguinarine in Sanguinaria canadensis cultures:
| Culture Type | Alkaloid Content (g g-1 dry weight) | Main Alkaloid | Notes |
| Cultured Cells | 1.3% nih.gov | Sanguinarine (approx. 80% of total alkaloids) nih.gov | Produced sanguinarine, chelirubine, and chelerythrine nih.gov |
| Rhizomes (Intact Plant) | 9.0% nih.gov | Sanguinarine and this compound (approx. 70% of total alkaloids) nih.gov | Higher overall alkaloid content in the natural source nih.gov |
| Immobilized Cell Culture (2-L bioreactor) | 1.0% (sanguinarine yield by day 15) nih.gov | Sanguinarine nih.gov | Successful scale-up, monitored sugar/nitrate consumption, OTR, CTR nih.gov |
Genetic Engineering Approaches for Pathway Manipulation (e.g., Gene Silencing)Genetic engineering offers powerful tools for manipulating metabolic pathways to enhance the production of specific compounds like this compound. One significant approach is gene silencing, a modern gene-editing technique used to suppress or control gene expressionciteab.com.
The application of genetic engineering has enabled the re-editing of the sanguinarine biosynthesis pathway and the induction of hairy root and cell suspension cultures in Macleaya cordata wikipedia.org. Overexpression of key genes involved in sanguinarine biosynthesis, such as berberine (B55584) bridge enzyme (McBBE) and protopine (B1679745) 6-hydroxylase (McP6H), has demonstrated substantial potential for increasing the production of plant secondary metabolites wikipedia.org.
Gene silencing primarily operates through mechanisms like RNA interference (RNAi) and CRISPR-Cas9 citeab.comnih.gov. RNAi involves the processing of double-stranded RNA (dsRNA) into small interfering RNA (siRNA), which then targets specific messenger RNA (mRNA) for degradation, thereby preventing protein translation and effectively silencing the gene citeab.comnih.govnih.gov. CRISPR-Cas9, on the other hand, can achieve gene silencing by creating targeted knockouts at the DNA level citeab.comnih.gov.
In the context of optimizing alkaloid production, gene silencing can be strategically employed to block competitive metabolic pathways, thereby redirecting metabolic flux towards the desired product, such as this compound csic.es. Furthermore, research indicates that manipulating plant RNA-silencing pathways can improve the efficiency of CRISPR/Cas9 gene editing systems nih.gov. An interesting historical example of unintended gene silencing via RNAi occurred when attempts to overexpress a gene in the anthocyanin pigment production pathway in petunias unexpectedly resulted in white flowers, demonstrating the potent effect of the RNAi mechanism nih.gov.
Future Research Directions and Translational Perspectives Preclinical
Elucidation of Undiscovered Mechanistic Pathways
While sanguirubine has demonstrated antiproliferative and pro-apoptotic effects, the precise and comprehensive molecular mechanisms underpinning these activities remain largely uncharacterized compared to related benzophenanthridine alkaloids like sanguinarine (B192314). nih.gov Sanguinarine, for instance, is known to induce apoptosis by upregulating proapoptotic proteins such as Bax and inhibiting antiapoptotic proteins like Bcl-2. It also interferes with key signaling pathways, including NF-κB, Akt, and ERK1, and can induce H2O2-dependent cellular ferroptosis through the downregulation of SLC7A11 and depletion of GSH. wikidata.org Furthermore, sanguinarine inhibits P-glycoprotein transporters and telomerase activity, and acts on the Na+-K+-ATPase transmembrane protein. wikidata.orgwikidata.orgnih.gov
Future research on this compound should prioritize the detailed elucidation of its specific intracellular targets and signaling cascades. This involves:
Target Identification: Employing advanced proteomic and metabolomic approaches to identify direct protein and metabolic targets of this compound within cancer cells.
Pathway Mapping: Utilizing systems biology and transcriptomic analyses (e.g., RNA-seq) to comprehensively map the gene expression changes and affected signaling pathways in response to this compound treatment. This could reveal novel pathways distinct from those of sanguinarine or highlight shared, yet unconfirmed, mechanisms.
Apoptotic and Cell Death Modalities: Investigating the specific types of programmed cell death (e.g., apoptosis, ferroptosis, necroptosis) induced by this compound and the key molecular players involved. This includes detailed analysis of caspase activation, mitochondrial membrane potential, and reactive oxygen species (ROS) generation.
Structure-Mechanism Relationships: Correlating specific structural features of this compound with its observed biological activities to infer potential binding sites and modes of action, which can guide rational drug design.
Anti-inflammatory Mechanisms: Given that the anti-inflammatory mechanism of minor benzophenanthridine alkaloids like this compound is "yet to be described," focused studies are needed to understand its interaction with inflammatory mediators and pathways, such as TNF-α secretion and cyclooxygenase activity, where initial studies showed little or no anti-COX activity.
Development of Novel this compound Analogs with Enhanced Specificity
The development of novel this compound analogs is crucial for enhancing its therapeutic index, improving bioavailability, and achieving greater specificity towards diseased cells while minimizing off-target effects. Analog development can build upon the understanding gained from sanguinarine derivative studies, where modifications to the C-N+ bond and C6-position influenced anticancer activity. wikimedia.org
Key directions include:
Structure-Activity Relationship (SAR) Optimization: Conducting systematic SAR studies to identify key pharmacophores and structural motifs essential for this compound's activity and specificity. This involves synthesizing a library of derivatives with targeted chemical modifications.
Improved Pharmacokinetics and Pharmacodynamics (PK/PD): Designing analogs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This may involve incorporating groups that enhance solubility, membrane permeability, or metabolic stability. Computational chemistry tools are invaluable in predicting and guiding these modifications. getarchive.netresearchgate.net
Targeted Delivery Systems: Exploring the conjugation of this compound or its analogs to targeting moieties (e.g., antibodies, peptides, nanoparticles) that specifically deliver the compound to cancer cells or tissues, thereby increasing efficacy and reducing systemic toxicity.
Reduced Off-Target Effects: Modifying the this compound scaffold to reduce interaction with known off-targets or pathways associated with toxicity, based on initial preclinical observations and computational predictions.
Enhanced Potency and Selectivity: Synthesizing analogs that exhibit higher potency against specific cancer cell lines or disease models and demonstrate a more favorable selectivity index between cancerous and healthy cells.
Integration of Computational Chemistry and High-Throughput Screening for Drug Discovery (Preclinical)
The synergistic integration of computational chemistry (CC) and high-throughput screening (HTS) offers a powerful paradigm to accelerate the discovery and optimization of this compound-based drug candidates. This combined approach allows for rapid identification of potential leads and provides mechanistic insights, significantly streamlining the preclinical drug discovery pipeline. uni.lumetabolomicsworkbench.orgresearchgate.net
Computational ChemistryComputational chemistry, particularly Computer-Aided Drug Design (CADD), plays a vital role in the early stages of drug discovery by predicting molecular interactions and properties.metabolomicsworkbench.orgresearchgate.netmdpi.com
Virtual Screening (VS): Utilizing structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches to virtually screen large chemical libraries for compounds that are predicted to bind to identified this compound targets or possess similar pharmacophoric features. metabolomicsworkbench.orgresearchgate.net This can significantly reduce the number of compounds requiring experimental testing.
Molecular Docking and Dynamics (MD) Simulations: Performing molecular docking to predict the binding modes and affinities of this compound and its analogs with putative protein targets. MD simulations can further explore the dynamic interactions, conformational changes, and stability of these ligand-protein complexes at an atomic level, providing crucial information for mechanism-based drug design. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish mathematical relationships between the chemical structures of this compound analogs and their biological activities. These models can predict the activity of new, unsynthesized compounds, guiding analog design. researchgate.netmdpi.com
AI and Machine Learning (ML): Leveraging AI and ML algorithms for in silico screening, de novo drug design, and predicting ADME and toxicity profiles of this compound derivatives, thereby enhancing the efficiency and predictive power of computational approaches. uni.luresearchgate.net
High-Throughput Screening (HTS)HTS enables the rapid, automated testing of large compound libraries against specific biological targets or cellular assays.uni.lunih.gov
Target-Based HTS: Developing and implementing miniaturized, automated assays to screen large libraries of compounds, including this compound analogs, against identified molecular targets (e.g., enzymes, receptors, protein-protein interactions) to identify potent binders or modulators.
Cell-Based HTS: Conducting cell-based assays to screen for antiproliferative, pro-apoptotic, or other desired cellular effects of this compound and its derivatives in various preclinical disease models (e.g., cancer cell lines, primary cell cultures). This can also identify compounds with previously unknown mechanisms of action. uni.lu
Phenotypic Screening: Employing phenotypic HTS to identify compounds that induce a desired cellular phenotype (e.g., cell cycle arrest, differentiation) without prior knowledge of the molecular target, which can lead to the discovery of novel mechanisms for this compound.
Integration with Omics Data: Combining HTS results with transcriptomic, proteomic, and metabolomic data to gain a holistic understanding of the biological impact of this compound and its analogs, facilitating the identification of lead compounds.
The integration of CC and HTS allows for a feedback loop where computational predictions guide experimental design, and experimental data refine computational models, leading to a more efficient and targeted drug discovery process for this compound.
Advanced Bioprocessing for Sustainable this compound Production
This compound, being a natural product, faces challenges related to its sustainable and scalable production from plant sources. The limited availability of minor alkaloids from natural extraction highlights the need for advanced bioprocessing strategies. While Sanguinaria canadensis cell cultures can produce benzophenanthridine alkaloids, including this compound, the yield of this compound in cultured cells (e.g., 1.3% g g-1 total alkaloids, with sanguinarine accounting for 80%) can be lower compared to the rhizomes (9.0% g g-1 total alkaloids, with sanguinarine and this compound accounting for 70%). uni.lu
Future research in advanced bioprocessing should focus on:
Enhanced Cell Culture Systems: Optimizing plant cell culture conditions (e.g., media composition, elicitors, light, temperature) to significantly increase the biosynthesis and accumulation of this compound. This includes exploring bioreactor designs that promote higher yields.
Metabolic Engineering: Genetically engineering host organisms (e.g., plant cells, yeast, bacteria) to overexpress key enzymes in the this compound biosynthetic pathway or to silence competing pathways, thereby channeling metabolic flux towards this compound production. This requires a thorough understanding of the biosynthetic pathway.
Immobilized Cell Bioreactors: Further developing and scaling up immobilized cell bioreactor systems, as successfully demonstrated for sanguinarine production (1.0% yield based on biomass dry weight in a 2-L bioreactor). uni.lu This approach can offer advantages in terms of cell stability, continuous production, and easier product recovery.
Synthetic Biology Approaches: Constructing de novo biosynthetic pathways for this compound in heterologous hosts, providing a fully controllable and scalable production platform independent of plant cultivation.
Downstream Processing Optimization: Developing efficient and cost-effective methods for the extraction, purification, and isolation of this compound from bioprocessed cultures, ensuring high purity and yield for preclinical and potential clinical applications.
These future research directions collectively aim to establish this compound as a robust preclinical candidate, paving the way for its potential translation into novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the validated experimental protocols for isolating Sanguirubine from natural sources, and how can reproducibility be ensured?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (HPLC or TLC). Reproducibility requires strict documentation of plant material sourcing (geographical origin, harvest time), solvent ratios, and column parameters (e.g., silica gel particle size, mobile phase gradients). Include purity validation via NMR and mass spectrometry .
- Data Consideration : Report yield percentages, retention times, and spectral data (e.g., UV-Vis λmax, NMR δ values) in tabular form to facilitate cross-study comparisons.
Q. How do researchers address inconsistencies in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). Standardize protocols using guidelines like OECD TG 423 for cytotoxicity. Perform dose-response curves with at least three biological replicates and include positive/negative controls. Use meta-analysis tools to compare datasets from published studies .
- Example Table :
| Study | Cell Line | IC50 (µM) | Assay Duration | Control Used |
|---|---|---|---|---|
| A | HeLa | 12.3 | 24h | DMSO |
| B | MCF-7 | 8.9 | 48h | Cisplatin |
Advanced Research Questions
Q. What strategies resolve structural ambiguities in this compound derivatives, such as stereochemical assignments or tautomeric forms?
- Methodological Answer : Combine X-ray crystallography with computational modeling (DFT calculations for energy-minimized conformers). For tautomerism, use dynamic NMR at variable temperatures and deuterium exchange experiments. Cross-validate with synthetic analogues (e.g., methylated derivatives) to confirm reactive sites .
- Case Study : A 2024 study resolved this compound’s C-7 configuration via Mosher ester analysis, correlating Δδ values with absolute stereochemistry .
Q. How can in silico approaches optimize this compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., topoisomerase II). Apply QSAR models to modify functional groups (e.g., hydroxylation vs. acetylation) while assessing ADMET properties (SwissADME, pkCSM). Validate predictions with in vitro permeability assays (Caco-2 monolayers) .
- Key Parameters : LogP (target ≤5), aqueous solubility (≥50 µM), and metabolic stability (CYP3A4 inhibition screening).
Q. What experimental designs mitigate confounding variables in this compound’s mechanism-of-action studies?
- Methodological Answer : Employ CRISPR-Cas9 knockouts of putative targets (e.g., NF-κB pathway genes) to confirm specificity. Use isotopic labeling (¹⁴C-Sanguirubine) for tracking cellular uptake and metabolite profiling. Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
- Data Validation : Apply Benjamini-Hochberg correction for omics data to reduce false discovery rates.
Contradiction Analysis & Validation
Q. How should researchers reconcile conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer : Context-dependent outcomes may stem from redox microenvironment differences (e.g., intracellular GSH levels). Design dual-assay systems: measure ROS generation (DCFH-DA fluorescence) and antioxidant capacity (ORAC assay) under identical conditions. Use redox-sensitive dyes (e.g., roGFP) in live-cell imaging .
- Critical Factor : Report oxygen concentration during assays, as hypoxia can skew results.
Methodological Frameworks
Q. What criteria ensure ethical rigor in preclinical this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Include sample size calculations (G*Power software), randomization of treatment groups, and blinded outcome assessments. For toxicity studies, follow FDA ICH S7A protocols .
Q. How can researchers leverage machine learning to predict this compound’s synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
